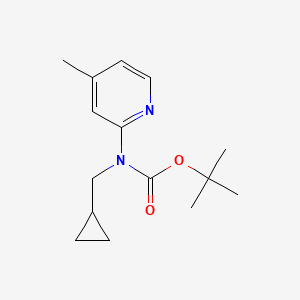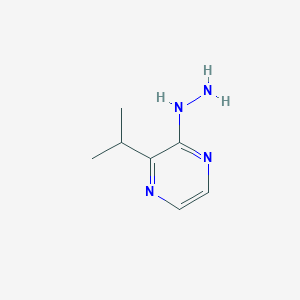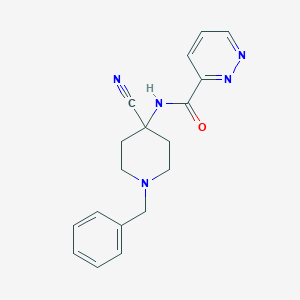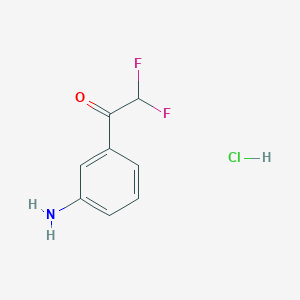
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.
Mechanism of Action
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate is a selective inhibitor of ACC, which is involved in the synthesis of fatty acids. By inhibiting ACC, Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate reduces the production of fatty acids and promotes the breakdown of stored fat. This leads to a decrease in triglyceride and cholesterol levels in the body.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides and cholesterol in the body, improves insulin sensitivity and glucose tolerance, and promotes the breakdown of stored fat. It also increases the levels of ketone bodies in the blood, which can be used as an alternative energy source by the body.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has several advantages for lab experiments. It is a selective inhibitor of ACC and has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. However, there are also some limitations to its use in lab experiments. Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research on Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate. One direction is to study its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Additionally, further research can be done to understand the mechanism of action of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate involves several steps. The first step is the preparation of tert-butyl N-(cyclopropylmethyl) carbamate, which is achieved by reacting cyclopropylmethylamine with tert-butyl chloroformate. The second step involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 4-methylpyridin-2-amine to form Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate.
Scientific Research Applications
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate may have potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-13(9-11)17(10-12-5-6-12)14(18)19-15(2,3)4/h7-9,12H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSRCUHFXNLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757095 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)





![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)